2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline is an organic compound with the molecular formula C18H21NO3 It is a derivative of aniline, characterized by the presence of dimethyl and trimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline typically involves the condensation of 2,4-dimethylaniline with 3,4,5-trimethoxybenzaldehyde. This reaction is carried out under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dimethyl-N-[(E)-(4-methoxyphenyl)methylidene]aniline
- 2,5-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both dimethyl and trimethoxyphenyl groups provides a distinct chemical profile that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C18H21NO3 |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H21NO3/c1-12-6-7-15(13(2)8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-11H,1-5H3 |
InChI-Schlüssel |
FWXCLYSEGHEUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.